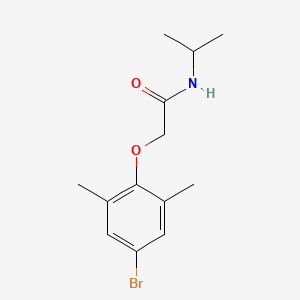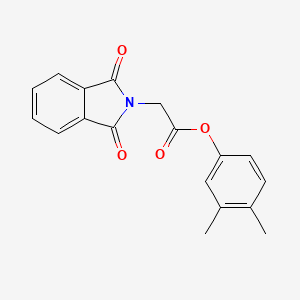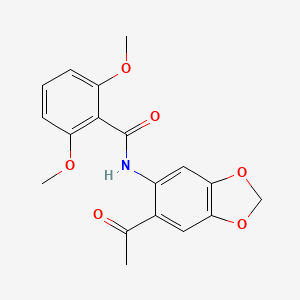
1-(2,6-difluorobenzyl)piperidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine derivatives, including those similar to 1-(2,6-difluorobenzyl)piperidine, involves various chemical reactions that enable the introduction of functional groups and structural motifs. For instance, the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime and related compounds illustrates the complexity and specificity of reactions needed to create such molecules, involving steps like reductive alkylation and reactions with specific reagents (Xue Si-jia, 2011).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for understanding their chemical behavior and biological activity. Studies on compounds such as 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime have shown that these molecules can exhibit nonplanar structures with specific dihedral angles and conformations, influencing their reactivity and interaction with biological targets (Xue Si-jia, 2011).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions that modify their structure and properties. For example, the formation of glycosyl triflates from thioglycosides using 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride showcases the reactivity of piperidine derivatives in synthesizing complex molecules (David Crich and Mark E. Smith, 2001).
Physical Properties Analysis
The physical properties of 1-(2,6-difluorobenzyl)piperidine and similar compounds are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are essential for their application in various fields. Studies such as those on the synthesis and evaluation of piperidine derivatives provide insights into these properties by detailing the synthesis processes and resulting compound characteristics (Rahul P. Jadhav et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Antimicrobial Agents: A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, which include modifications with piperazine carboxamides and other substitutions, were synthesized and evaluated for antimicrobial activities against various bacterial and fungal strains. These compounds demonstrated moderate to good activities, highlighting their potential in antimicrobial applications (Jadhav et al., 2017).
Structural and Conformational Studies
- Crystal Structure Analysis: A study on 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, a compound related to 1-(2,6-difluorobenzyl)piperidine, focused on its synthesis, crystal structure, and bioactivity. The molecule exhibited a nonplanar structure with the piperidine ring in a chair conformation, and demonstrated broad inhibitory activities against fungi (Xue Si-jia, 2011).
Pharmacological Properties
Anticonvulsant Activity
A study explored the synthesis and evaluation of compounds based on 2-piperidinecarboxylic acid for anticonvulsant activity. These compounds, which include modifications with the piperidine ring, showed potential in treating tonic-clonic and partial seizures (Ho et al., 2001).
PET Imaging of NR2B NMDA Receptors
Research on radiotracers containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for PET imaging of NR2B NMDA receptors was conducted. Despite poor brain penetration, this study contributes to understanding the application of such compounds in neuroimaging (Labas et al., 2011).
Histone Deacetylase Inhibitors
A series of spiro[chromane-2,4′-piperidine] derivatives, related to 1-(2,6-difluorobenzyl)piperidine, were synthesized as novel histone deacetylase (HDAC) inhibitors. These compounds showed abilities to inhibit nuclear HDACs and demonstrated in vivo antitumor activity, suggesting their use in cancer therapy (Thaler et al., 2012).
Corrosion Inhibition
- Inhibition of Iron Corrosion: Piperidine derivatives were evaluated for their corrosion inhibition properties on iron. The study involved quantum chemical calculations and molecular dynamics simulations, providing insights into the interaction of these compounds with metal surfaces (Kaya et al., 2016).
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-(2,6-difluorobenzyl)piperidine, is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-11-5-4-6-12(14)10(11)9-15-7-2-1-3-8-15/h4-6H,1-3,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCINSQFYCYSWDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5585990.png)
![1,3,4,6,8-pentamethyl-5-phenylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B5586003.png)


![3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5586023.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5586041.png)
![N-[4-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5586048.png)
![methyl 4-(2-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5586054.png)

![3-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]-N-pyridin-3-ylpropanamide](/img/structure/B5586064.png)
![N-(2-ethylphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5586069.png)
![S-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5586073.png)
![methyl 4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5586075.png)